molecular formula C12H16ClFN2O2 B130586 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride CAS No. 143579-16-2

4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride

Cat. No. B130586
CAS RN: 143579-16-2
M. Wt: 274.72 g/mol
InChI Key: HFLYYECKQOBKCW-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride has also been shown to possess other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research related to 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride. One area of interest is in the development of new drugs based on the structure of the compound. Another area of interest is in the study of the compound's mechanism of action, which may provide insights into the development of new cancer therapies. Additionally, further research is needed to determine the potential applications of the compound in the treatment of other diseases, such as neurological disorders.

Synthesis Methods

The synthesis of 4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride involves the reaction of 2-fluoroaniline with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.

Scientific Research Applications

4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. The compound has been shown to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

143579-16-2

Product Name

4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.72 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-morpholin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H

InChI Key

HFLYYECKQOBKCW-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2F.Cl

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2F.Cl

synonyms

4-Morpholineacetamide, N-(2-fluorophenyl)-, monohydrochloride

Origin of Product

United States

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